molecular formula C9H12O2 B1282569 1,3-Dicyclopropylpropane-1,3-dione CAS No. 30923-64-9

1,3-Dicyclopropylpropane-1,3-dione

Cat. No. B1282569
Key on ui cas rn: 30923-64-9
M. Wt: 152.19 g/mol
InChI Key: QSEFTOYPSHMMDG-UHFFFAOYSA-N
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Patent
US08377970B2

Procedure details

Sodium ethoxide (8 g, 117.64 mmol) was added to a solution of cyclopropyl methyl ketone (5 g, 59.4 mmol) and methyl cyclopropane carboxylate (12 ml, 118.9 mmol) in DMSO (30 mL). The resulting mixture was heated at 60° C. overnight and then cooled to 0° C. After quenching the reaction with 6N HCl, work-up (H2O/AcOEt) gave the title compound as a brown liquid which was used without any purification. 1H-NMR (δ ppm, CDCl3, 400 MHz): 16.05 (bs, 0.6H), 5.72 (s, 0.6H) 3.78 (s, 0.8H), 2.08-2.0 (m, 0.8H), 1.62-1.53 (m, 1.2H), 1.12-1.05 (m, 4H), 0.97-0.83 (m, 4H). MS (m/z): 153.2 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[CH3:5][C:6]([CH:8]1[CH2:10][CH2:9]1)=[O:7].[CH:11]1([C:14](OC)=[O:15])[CH2:13][CH2:12]1>CS(C)=O>[CH:11]1([C:14](=[O:15])[CH2:5][C:6]([CH:8]2[CH2:10][CH2:9]2)=[O:7])[CH2:13][CH2:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1CC1
Name
Quantity
12 mL
Type
reactant
Smiles
C1(CC1)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
After quenching
CUSTOM
Type
CUSTOM
Details
the reaction with 6N HCl, work-up (H2O/AcOEt)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(CC(=O)C1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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